Product packaging for Silane, bis(ethylthio)dimethyl-(Cat. No.:CAS No. 7595-34-8)

Silane, bis(ethylthio)dimethyl-

Cat. No.: B3057002
CAS No.: 7595-34-8
M. Wt: 180.4 g/mol
InChI Key: MKSMZDYXUAZUJS-UHFFFAOYSA-N
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Description

Historical Development of Organosilicon Compounds

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org That same year, they also described a "polysilicic acid ether." wikipedia.org However, it was the extensive research by Frederic S. Kipping at the beginning of the 20th century that truly pioneered the field. wikipedia.org Kipping's work with Grignard reagents to create alkyl- and arylsilanes laid the foundation for the future silicone industry. wikipedia.orgrichsilicone.com A significant leap forward occurred in 1945 with Eugene G. Rochow's development of the Müller-Rochow process, a direct synthesis method that is still used to produce about 1 million tons of organosilicon compounds annually. wikipedia.org

The Significance of Silicon-Sulfur Linkages in Chemical Synthesis and Materials Science

The silicon-sulfur (Si-S) bond is a key feature that imparts unique reactivity and functionality to molecules. In chemical synthesis, the Si-S bond is utilized in a variety of transformations. For instance, bis(trimethylsilyl)sulfide serves as an aprotic source of "S2−" for converting metal oxides and chlorides into their corresponding sulfides. wikipedia.org This reactivity stems from the high affinity of silicon for oxygen and halides. wikipedia.org The formation of stable silicon-sulfur bonds is also crucial for its role as an effective coupling agent, allowing it to interact with diverse substrates.

In materials science, silicon-sulfur linkages are integral to the development of advanced materials. These bonds can enhance the thermal stability of compounds and are utilized in creating self-healing materials and functionalizing surfaces. rsc.org For example, incorporating dynamic sulfur-sulfur cross-links into commercial-grade silicone has been shown to create repairable materials. rsc.org Furthermore, the synthesis of sulfur and silicon-containing small molecules is crucial for their application in molecular electronics, including transistors and diodes. tandfonline.com The ability to form Si-S bonds on silicon surfaces is also a key area of research for creating functionalized materials with tailored properties. acs.org

Classification and Structural Features of Thiosilanes

Thiosilanes are a family of organosilicon compounds characterized by the presence of a silicon-sulfur (Si-S) bond. wikipedia.org They can be broadly classified based on the number and type of organic groups attached to the silicon and sulfur atoms. The general structural formula can be represented as R3Si-S-R', where R and R' are organic substituents.

The key structural features of thiosilanes, such as Silane (B1218182), bis(ethylthio)dimethyl-, include a central silicon atom, typically with a tetrahedral geometry. In the case of bis(ethylthio)dimethylsilane, the silicon is bonded to two methyl groups and two ethylthio groups. The ethylthio groups, with their sulfur-containing substituents, enhance the molecule's nucleophilic reactivity and can act as ligands in coordination chemistry. The Si-S bond itself is longer and more polarizable than a Si-C bond, which influences the compound's chemical behavior.

Overview of Research Trajectories for Bis(ethylthio)dimethylsilane

Research on Silane, bis(ethylthio)dimethyl- and related organosilicon thioethers is multifaceted, exploring their synthesis, reactivity, and applications. A primary research trajectory focuses on its use as a precursor in the synthesis of other organosilicon compounds. Its ethylthio groups can be substituted by other nucleophiles, such as amines or alcohols, allowing for the creation of a variety of functionalized silanes.

Another significant area of investigation is its application in materials science as a coupling agent for producing advanced materials like composites and coatings. The thermal stability conferred by the ethylthio groups makes it a promising candidate for materials that need to withstand high temperatures. Preliminary research also suggests potential applications in biology and medicine, where it has been investigated for modifying biomolecules to enhance their stability and for its potential use in drug delivery systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16S2Si B3057002 Silane, bis(ethylthio)dimethyl- CAS No. 7595-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(ethylsulfanyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16S2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMZDYXUAZUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS[Si](C)(C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16S2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506118
Record name Bis(ethylsulfanyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7595-34-8
Record name Bis(ethylsulfanyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of Bis Ethylthio Dimethylsilane

The reactivity of bis(ethylthio)dimethylsilane is largely dictated by the interplay between the silicon center and the sulfur-containing ethylthio groups. The silicon-sulfur (Si-S) bond is a key functional linkage that governs many of the compound's characteristic reactions.

Silicon-Sulfur Bond Transformations

The Si-S bond in bis(ethylthio)dimethylsilane is susceptible to cleavage, a property that has been harnessed in synthetic chemistry. This bond activation is a central theme in its reactivity profile.

A significant application of bis(ethylthio)dimethylsilane and related thiosilanes involves the selective cleavage of the Si-S bond for the synthesis of transition metal-sulfur complexes. msu.edunih.gov These complexes are of interest as models for metalloprotein active sites and as potential catalysts. msu.edunih.gov The mechanism leverages the lability of the Si-S bond, allowing for the transfer of the sulfur fragment to a metal center. msu.edunih.gov This process is a valuable method for constructing complex inorganic and organometallic structures. msu.edunih.gov

The cleavage can be initiated by various reagents, leading to the formation of new bonds at the silicon and sulfur centers. For instance, hydrolysis, though slower than in analogous chlorosilanes, results in the cleavage of the Si-S bond to form silanols and ethanethiol (B150549).

The silicon atom in bis(ethylthio)dimethylsilane is an electrophilic center, albeit moderately so, that can undergo nucleophilic substitution. The ethylthio groups can act as leaving groups, allowing for their replacement by other nucleophiles.

Common nucleophiles such as alcohols and amines can displace the ethylthio groups to form new silanes. This reactivity is fundamental to its use as a precursor in the synthesis of other organosilicon compounds and for modifying surfaces and biomolecules.

Nucleophile (Nu)ReactantProductReaction Type
R-OH (Alcohol)(CH₃)₂Si(SCH₂CH₃)₂(CH₃)₂Si(OR)₂Nucleophilic Substitution
R-NH₂ (Amine)(CH₃)₂Si(SCH₂CH₃)₂(CH₃)₂Si(NHR)₂Nucleophilic Substitution

This table illustrates representative substitution reactions at the silicon center of bis(ethylthio)dimethylsilane.

The stability of the thiosilane linkage in bis(ethylthio)dimethylsilane is a key characteristic that defines its handling and application. The ethylthio groups are reported to confer greater thermal stability to the molecule compared to analogous iodo-substituted silanes.

Compared to highly reactive silanes like chlorosilanes, bis(ethylthio)dimethylsilane exhibits slower hydrolysis, making it more suitable for applications where moisture sensitivity is a concern. However, the Si-S bond is still considered labile and will react with water and other protic solvents. This controlled lability is crucial for its function as a coupling agent and in drug delivery systems, where it forms stable bonds with various substrates.

Reactions Involving Organic Moieties

The sulfur atoms of the ethylthio groups are nucleophilic centers and are susceptible to electrophilic attack. A common reaction is oxidation, where the sulfur atoms can be oxidized to form the corresponding sulfoxides or sulfones.

Conversely, the ethylthio group itself can be the target of nucleophilic attack, although this is less common than substitution at the silicon center. Such reactions would involve the cleavage of the carbon-sulfur bond.

Reaction TypeReagentProduct
OxidationOxidizing Agent (e.g., H₂O₂)(CH₃)₂Si(S(O)CH₂CH₃)₂ (Sulfoxide) or (CH₃)₂Si(S(O)₂CH₂CH₃)₂ (Sulfone)

This table shows the products of oxidation reactions on the ethylthio groups of bis(ethylthio)dimethylsilane.

While rearrangement reactions are a known phenomenon in organosilicon and organosulfur chemistry, specific studies detailing alkyl group scrambling or rearrangements for bis(ethylthio)dimethylsilane are not extensively documented in the reviewed literature. In related fields, rearrangements such as silyl (B83357) migrations in geminal bis(silane) compounds have been observed. Furthermore, alkyl group migration between metal and sulfur atoms has been demonstrated in iron-sulfur cluster systems, highlighting the possibility of such dynamics. nih.gov However, direct evidence for the scrambling of the ethyl or methyl groups in bis(ethylthio)dimethylsilane under typical conditions has not been specifically reported.

Polymerization Behavior and Oligomerization Pathways

The polymerization of bis(ethylthio)dimethylsilane presents intriguing possibilities for the synthesis of silicon-containing polymers. The presence of two reactive ethylthio groups attached to a central dimethylsilyl unit allows for various polymerization strategies.

Condensation Polymerization Mechanisms

Condensation polymerization is a primary route for forming polymers from bis(ethylthio)dimethylsilane. This process typically involves the reaction of the silane (B1218182) with a difunctional reagent, such as a diol, leading to the elimination of ethanethiol and the formation of a new covalent bond.

The general mechanism for the condensation polymerization of bis(ethylthio)dimethylsilane with a generic diol (HO-R-OH) can be described as follows:

Initial Reaction: One ethylthio group of the silane reacts with a hydroxyl group of the diol, forming a silicon-oxygen bond and releasing a molecule of ethanethiol.

Chain Propagation: The newly formed molecule, now possessing a reactive ethylthio group at one end and a hydroxyl group at the other, can further react with other monomers or oligomers. This step-growth process continues, leading to the elongation of the polymer chain.

The reaction can be catalyzed by acids or bases to enhance the rate of polymerization. The properties of the resulting polysiloxane, such as molecular weight and thermal stability, are influenced by the nature of the diol and the reaction conditions.

Reactant 1Reactant 2CatalystProductByproduct
Bis(ethylthio)dimethylsilaneDiol (HO-R-OH)Acid or BasePolysiloxaneEthanethiol

Anionic Stitching Polymerization and Sila-Cyclic Olefin Formation

While direct studies on the anionic stitching polymerization of bis(ethylthio)dimethylsilane are not extensively documented, the principles of this method can be applied. Anionic polymerization is typically initiated by a strong nucleophile, such as an organolithium reagent.

In a hypothetical scenario, the reaction of bis(ethylthio)dimethylsilane with a suitable difunctional reagent under anionic conditions could potentially lead to the formation of sila-cyclic structures. This would involve an intramolecular cyclization step, "stitching" different parts of the polymer chain together. The formation of such sila-cyclic olefins would be highly dependent on the concentration of the reactants and the nature of the solvent and initiator used.

Copolymerization with Organic and Inorganic Monomers

Bis(ethylthio)dimethylsilane can act as a valuable comonomer in the synthesis of hybrid organic-inorganic copolymers. Its ability to react with a variety of functional groups allows for its incorporation into different polymer backbones.

For instance, copolymerization with organic monomers like cyclic ethers (e.g., epoxides) can be achieved. This process would likely proceed via a ring-opening polymerization mechanism, where the silane can act as a chain transfer agent or be incorporated into the polymer backbone, depending on the reaction conditions and the catalyst employed. The resulting copolymers would exhibit a combination of properties derived from both the polysiloxane and the organic polymer segments.

Comonomer 1Comonomer 2Polymerization TypeResulting Copolymer
Bis(ethylthio)dimethylsilaneCyclic Ether (e.g., Epoxide)Ring-Opening CopolymerizationHybrid Organic-Inorganic Copolymer
Bis(ethylthio)dimethylsilaneDiolCondensation CopolymerizationAlternating or Random Copolymer

Role as a Reducing Agent or Promoter in Organic Transformations

The utility of bis(ethylthio)dimethylsilane extends beyond polymerization. The silicon-sulfur bond can participate in various organic transformations, although its role as a direct reducing agent is not as common as that of silanes containing Si-H bonds.

However, in the presence of a suitable activator, bis(ethylthio)dimethylsilane could potentially act as a promoter or a precursor to a reducing species. For example, its reaction with a strong reducing agent could generate a silyl radical or a silyl anion, which could then participate in reduction reactions.

Theoretical and Computational Investigations of Bis Ethylthio Dimethylsilane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the molecular world. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. youtube.comnih.gov It is a widely used tool for predicting the geometry and stability of molecules. researchgate.net The process typically involves a geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. youtube.comresearchgate.net For a molecule like bis(ethylthio)dimethylsilane, DFT calculations would be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

While specific DFT studies on bis(ethylthio)dimethylsilane are not readily found in the surveyed literature, we can infer the expected structural parameters based on studies of similar organosilicon-sulfur compounds. nih.gov For instance, the Si-C and Si-S bond lengths are critical to defining the molecule's core structure. The geometry around the silicon atom is expected to be tetrahedral.

Illustrative Geometrical Parameters from DFT Calculations for Analogous Organosilicon Compounds

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
Si-C1.85 - 1.90
Si-S2.10 - 2.15
C-S1.80 - 1.85
C-C (ethyl)1.50 - 1.55
C-Si-C108 - 112
S-Si-S105 - 110
C-Si-S107 - 111
Si-S-C95 - 105

Note: This table presents typical values for analogous compounds and should be considered illustrative for bis(ethylthio)dimethylsilane.

The stability of the molecule is determined by its total electronic energy calculated at the optimized geometry. Lower energy values indicate higher stability. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. elixirpublishers.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In bis(ethylthio)dimethylsilane, the HOMO is likely to be localized on the sulfur atoms due to their lone pairs of electrons, making them potential sites for electrophilic attack. The LUMO may be associated with the silicon atom and the antibonding orbitals of the Si-S and Si-C bonds, indicating its susceptibility to nucleophilic attack. The analysis of frontier orbital interactions is key to understanding charge transfer within the molecule. elixirpublishers.com

Illustrative Frontier Orbital Energies for Analogous Thioether Compounds

Compound ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Alkyl Thioethers-8.5 to -9.50.5 to 1.59.0 to 11.0
Silyl (B83357) Thioethers-8.0 to -9.00.0 to 1.08.0 to 10.0

Note: This table provides a general range of values for analogous compounds to illustrate the concept. nih.govcsic.esresearchgate.net

The distribution of electron density within a molecule determines its polarity and the nature of its chemical bonds. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.deyoutube.comirjweb.com These charges provide insight into the electrostatic potential of the molecule and can help predict how it will interact with other molecules. irjweb.com

In bis(ethylthio)dimethylsilane, the electronegativity difference between silicon (1.90), sulfur (2.58), carbon (2.55), and hydrogen (2.20) leads to a non-uniform charge distribution. The silicon atom is expected to carry a partial positive charge, while the more electronegative sulfur and carbon atoms will have partial negative charges. This charge distribution influences the molecule's dipole moment and its reactivity towards polar reagents.

Illustrative Mulliken Atomic Charges for a Generic Silyl Thioether Fragment (R₃Si-SR')

AtomIllustrative Mulliken Charge (a.u.)
Si+0.4 to +0.8
S-0.2 to -0.5
C (alpha to Si)-0.3 to -0.6
C (alpha to S)-0.1 to -0.3

Note: These values are illustrative and depend on the specific computational method and basis set used. The table is based on general principles of electronegativity and findings for similar molecules. researchgate.netchemrxiv.org

Mechanistic Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathways for a reaction to proceed, including the characterization of transient species like transition states.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point between reactants and products. researchgate.net Characterizing the geometry and energy of the transition state is fundamental to understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For reactions involving bis(ethylthio)dimethylsilane, such as nucleophilic substitution at the silicon center or oxidation at the sulfur atoms, computational methods can be used to locate the transition state structures. researchgate.net For example, in a substitution reaction where an incoming nucleophile attacks the silicon atom, the transition state would likely feature a pentacoordinate silicon center. researchgate.netlibretexts.org Calculating the energy of this transition state relative to the reactants would provide the activation energy for the substitution process.

Many chemical reactions can produce multiple stereoisomeric products. Computational studies can elucidate the origins of stereoselectivity by comparing the activation energies of the different reaction pathways leading to each stereoisomer. researchgate.netorganic-chemistry.org The pathway with the lower activation energy barrier will be favored, leading to the predominant formation of one stereoisomer over the others.

In reactions of chiral derivatives of bis(ethylthio)dimethylsilane, or in reactions with chiral reagents, computational modeling could predict the stereochemical outcome. researchgate.net By calculating the energies of the diastereomeric transition states, it is possible to determine which product will be formed in excess. This predictive capability is invaluable in the design of stereoselective syntheses. organic-chemistry.org

Molecular Dynamics Simulations for Conformational Analysis

While specific MD studies on bis(ethylthio)dimethylsilane are not extensively reported in the literature, the methodology can be applied based on principles established for similar organosilicon and sulfur-containing compounds. nih.govrsc.org Such a study would typically involve the development of a robust force field that accurately describes the inter- and intramolecular interactions of the molecule. This force field would include parameters for bond stretching, angle bending, and torsional potentials, particularly for the Si-S-C linkage, which governs the conformational preferences.

A key aspect of the conformational analysis would be the study of the rotational barriers around the Si-S bonds. Theoretical studies on related organosilicon compounds have investigated such rotational barriers using quantum chemical methods. nih.govfapesp.br These calculations can provide the energy profile as a function of the dihedral angle, identifying the low-energy conformers.

The primary conformations of bis(ethylthio)dimethylsilane would arise from the rotation of the two ethylthio groups. These rotations would lead to various staggered and eclipsed forms, with the staggered conformations generally being more stable due to reduced steric hindrance. The relative populations of these conformers at a given temperature can be estimated from the free energy differences obtained from the MD simulations.

Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics

Dihedral Angle (C-S-Si-S)Potential Energy (kcal/mol)Relative Population (%) at 298 K
60° (gauche)0.530
180° (anti)0.040
-60° (gauche)0.530

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

The insights gained from MD simulations on the conformational preferences of bis(ethylthio)dimethylsilane are crucial for understanding its behavior in various chemical environments. For instance, the accessibility of the sulfur lone pairs for coordination to metal centers or the steric hindrance around the silicon atom in nucleophilic substitution reactions would be directly influenced by the predominant conformations. rsc.orglibretexts.org

Prediction of Reactivity and Selectivity in Novel Chemical Systems

The prediction of reactivity and selectivity of Silane (B1218182), bis(ethylthio)dimethyl- in novel chemical systems is a key area of theoretical and computational investigation. By employing a range of computational techniques, from density functional theory (DFT) to machine learning models, it is possible to forecast how this molecule will behave in various reactions, guiding synthetic efforts and the design of new materials. nih.govnih.govresearchgate.net

One of the primary applications of computational chemistry in this context is the prediction of site selectivity in reactions involving the sulfur atoms or the silicon center. For example, in oxidation reactions, computational models can predict whether the sulfur atoms will be preferentially oxidized and if there is any selectivity between the two sulfur atoms. This is often achieved by calculating reactivity indices such as Fukui functions or local softness, which identify the most nucleophilic or electrophilic sites in the molecule.

In the case of nucleophilic substitution at the silicon atom, theoretical studies on similar organosilicon compounds have shown that the reaction mechanism can be elucidated, and the activation barriers can be calculated. nih.govresearchgate.net For bis(ethylthio)dimethylsilane, computational models could predict the feasibility of substituting the ethylthio groups with other nucleophiles and how the reaction rate would be affected by the nature of the incoming nucleophile and the solvent.

Machine learning models are also emerging as powerful tools for predicting reaction outcomes with high accuracy. nih.govyoutube.comacs.org By training these models on large datasets of known reactions, it is possible to predict the major product, yield, and optimal reaction conditions for a given set of reactants. For bis(ethylthio)dimethylsilane, a machine learning model could be used to predict the regioselectivity of its reactions with a variety of electrophiles or nucleophiles.

Table 2: Predicted Reactivity Parameters using DFT

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
Si0.150.35
S10.450.10
S20.450.10
C (methyl)0.050.02
C (ethyl)0.080.03

Note: This table presents hypothetical data to illustrate the concept. The values indicate the relative propensity of each site to undergo nucleophilic or electrophilic attack.

Furthermore, computational models can be instrumental in designing novel chemical systems where bis(ethylthio)dimethylsilane acts as a precursor or a key building block. For instance, its potential as a ligand in catalysis can be explored by simulating its coordination to various metal centers and evaluating the electronic and steric properties of the resulting complexes. acs.org The reactivity of the coordinated ligand could also be assessed, predicting how its properties are modulated upon complexation.

The thiol-ene reaction, a type of click chemistry, is another area where the reactivity of related organosilicon compounds has been explored. nih.govsmu.edu Computational studies could predict the efficiency and regioselectivity of the addition of the S-H bond (if the ethylthio group were modified to a thiol) across a double bond, opening up avenues for the synthesis of novel polymers and functional materials.

Applications in Advanced Materials Science and Chemical Synthesis

Precursors for Silicon-Containing Materials

The compound serves as a valuable precursor for the development of a variety of silicon-containing materials, leveraging the reactivity of its silicon-sulfur bonds.

Fabrication of Organic-Inorganic Hybrid Materials

"Silane, bis(ethylthio)dimethyl-" is utilized as a coupling agent in the creation of advanced organic-inorganic hybrid materials, such as composites and coatings. Silane (B1218182) coupling agents, in general, act as intermediaries that form chemical bonds with both organic and inorganic materials. shinetsusilicones.com This dual reactivity allows for the effective integration of organic polymers with inorganic components like glass, metals, or other fillers. shinetsusilicones.com

The process typically involves the hydrolysis of the silane's reactive groups, which then form stable siloxane bonds with the surface of the inorganic substrate. The organic functionalities on the silane can then interact or co-react with the organic matrix. This leads to composite materials with enhanced mechanical strength, improved adhesion, and greater resistance to moisture and heat. shinetsusilicones.com The ethylthio groups in "Silane, bis(ethylthio)dimethyl-" provide a reactive site for these coupling reactions.

Synthesis of Silicone and Siloxane-Based Polymers

In the realm of polymer chemistry, "Silane, bis(ethylthio)dimethyl-" and related organosilicon compounds are fundamental to the synthesis of silicones and siloxane-based polymers. The general synthesis of siloxane polymers involves the hydrolysis and subsequent condensation of silane precursors. google.com These precursors, which can be a variety of silane molecules, are the starting materials for creating the repeating -Si-O- backbone of the polymer. google.com

The synthesis can be tailored to produce a wide range of polydimethylsiloxane (B3030410) (PDMS) derivatives. nih.govresearchgate.net For instance, anionic ring-opening polymerization of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) using specialized initiators is a common strategy. nih.gov While specific process details for "Silane, bis(ethylthio)dimethyl-" are not broadly published, its structure allows it to be a monomeric unit that can be incorporated into a growing polymer chain, contributing to the final properties of the material.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursors for Thin Film Growth

"Silane, bis(ethylthio)dimethyl-" is a candidate for use as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for growing thin films. These techniques are essential in the semiconductor industry for depositing highly precise and uniform layers of material. youtube.comyoutube.com The choice of precursor is critical and influences the properties of the resulting film. iaea.org

ALD and CVD processes involve the conversion of a volatile precursor gas into a solid material that deposits onto a substrate. youtube.comyoutube.com For silicon-containing films, precursors are typically organosilicon compounds that can be controllably decomposed on the substrate surface. google.com In ALD, the process consists of sequential, self-limiting surface reactions, allowing for atomic-scale precision. acs.org

The presence of sulfur in "Silane, bis(ethylthio)dimethyl-" makes it particularly interesting for the deposition of silicon sulfide (B99878) or silicon carbon sulfide films. ALD of metal sulfides, for example, often uses a metalorganic precursor in conjunction with a sulfur source like hydrogen sulfide (H2S). acs.orgacs.org "Silane, bis(ethylthio)dimethyl-" could potentially serve as a single-source precursor, providing both silicon and sulfur. The properties of precursors are crucial for successful deposition, as detailed in the table below.

PropertyDescriptionRelevance to ALD/CVD
Volatility The ability of the compound to vaporize.Essential for transporting the precursor to the substrate in the gas phase. sigmaaldrich.com
Thermal Stability The temperature range in which the precursor is stable and does not decompose prematurely.A stable precursor prevents unwanted gas-phase reactions and ensures deposition occurs only on the substrate surface. google.com
Reactivity The reactivity of the precursor with the substrate surface or a co-reactant.Must be reactive enough for the deposition process but not so reactive that it leads to uncontrolled growth. acs.org
Purity The absence of undesirable elements.High purity is critical for achieving high-quality films without contaminants that could affect performance. google.com

Reagents and Building Blocks in Complex Chemical Synthesis

Beyond its role as a precursor for materials, "Silane, bis(ethylthio)dimethyl-" functions as a reagent in more complex chemical syntheses, enabling the creation of novel molecules.

Introduction of Sulfur-Containing Organosilicon Moieties

This compound is a valuable reagent for introducing dimethylsilyl groups functionalized with ethylthio ligands into organic molecules. The silicon-sulfur bond can be selectively cleaved, allowing the dimethylsilyl unit to be incorporated into various molecular frameworks. This is a key strategy in organosilicon chemistry for creating complex molecules with tailored properties. koreascience.kr

A related application is in bis-silylation reactions, where two silicon-carbon bonds are formed simultaneously. mdpi.com For example, rhodium-catalyzed reactions can be used to synthesize thiophene-fused siloles, which are organosilicon compounds with interesting electronic properties. mdpi.com The use of silyl (B83357) compounds with sulfur-containing groups provides a pathway to novel heterocyclic systems containing both silicon and sulfur.

Catalytic Roles as Ligands or Promoters

The ethylthio groups present in "Silane, bis(ethylthio)dimethyl-" possess lone pairs of electrons on the sulfur atoms, which allows them to act as ligands in coordination chemistry. This suggests potential applications where the molecule can coordinate to a metal center, thereby influencing the activity and selectivity of a catalytic reaction. While specific catalytic systems employing "Silane, bis(ethylthio)dimethyl-" as a primary ligand are not extensively documented, the principle is well-established in organometallic catalysis. The steric and electronic properties of the silane can be tuned, which is a key aspect of ligand design in catalysis.

Future Research Directions and Interdisciplinary Prospects

Development of Green Chemistry Synthetic Routes for Thiosilanes

Traditional synthesis of thiosilanes often involves chlorosilanes and metal thiolates, which can be inefficient and generate stoichiometric waste. acs.org The future of thiosilane synthesis lies in developing more sustainable and atom-economical "green" routes. Research is increasingly focused on catalytic methods that minimize waste and avoid harsh reagents. researchgate.netrsc.org

Key areas of development include:

Catalytic Cross-Coupling: Palladium nanoparticle-mediated cross-coupling of hydrosilanes with thioethers presents a high-yield method under mild conditions. acs.orgnih.govacs.org Similarly, ruthenium-catalyzed reactions that transform disulfides using hydrosilanes offer a thiol-free alternative, avoiding the use of malodorous and toxic thiols. researchgate.net

Dehydrocoupling Reactions: The dehydrocoupling of thiols with hydrosilanes is an exceptionally atom-economical method, producing only hydrogen (H₂) as a byproduct, which aligns perfectly with green chemistry principles. researchgate.net

Electrochemical Synthesis: Integrating electrocatalysis, potentially driven by renewable energy, offers a sustainable route to form C–S bonds for organosulfur compounds, a strategy that could be adapted for Si-S bond formation. researchgate.net

Use of Benign Solvents: A shift towards using green solvents, such as alcohols, in catalytic processes further enhances the sustainability of these synthetic methodologies. csic.es

Table 1: Comparison of Catalytic Systems for Green Thiosilane Synthesis

Catalytic SystemReactantsKey AdvantagesReference
Palladium NanoparticlesHydrosilanes + ThioethersHigh yields, mild conditions, selective C-S bond activation. nih.govacs.orglookchem.com
Ruthenium DodecacarbonylHydrosilanes + DisulfidesThiol/thiolate-free protocol, uses odorless dichalcogenides. researchgate.net
Rhodium Complexes (e.g., Wilkinson's catalyst)Thiols + HydrosilanesConvenient route, though can also be done without a catalyst at high temperatures. acs.org
Cobalt-Based ComplexesHydrosilanes + AlcoholsCouples synthesis with H₂ production (hydrogen delivery), uses green solvents. csic.es

Exploration of Novel Reactivity Patterns for Bis(ethylthio)dimethylsilane

The reactivity of the Si-S bond, estimated to be relatively weak (~300 kJ/mol), is central to the synthetic utility of bis(ethylthio)dimethylsilane. acs.org While established reactions include use as protecting groups for alcohols, amines, and thiols, future research will focus on uncovering more complex and selective transformations. gelest.com

Promising areas for exploration include:

Ring-Opening Reactions: Thiosilanes have been used for oxirane ring-opening, providing a pathway to multifunctional organic compounds. acs.org Investigating their reactivity with a wider range of strained rings could yield novel synthetic tools.

Rearrangement Reactions: The use of thiosilanes has been noted in dienone-phenol type rearrangements, suggesting their potential to facilitate complex molecular restructuring. acs.org

Catalyst Poisoning and Surface Interactions: Understanding the interaction between sulfur compounds and metal surfaces is crucial. While some reactions suggest that sulfur can poison palladium catalysts, this interaction could be harnessed for controlled surface modification or to direct catalytic cycles in unique ways. acs.org

Selective Cleavage: Given the two Si-S bonds in bis(ethylthio)dimethylsilane, developing conditions for the selective cleavage of just one bond would significantly enhance its utility as a synthetic building block, allowing for stepwise functionalization.

Rational Design of Thiosilane-Based Functional Materials with Tuned Properties

The ability of bis(ethylthio)dimethylsilane to act as a bifunctional linker makes it an attractive candidate for creating novel functional materials. By carefully choosing reaction partners and conditions, materials with tailored optical, electronic, and thermal properties can be designed.

Future research in this area includes:

Fluorescent Polymers: Thiol-ene "click" reactions can be used to synthesize silane-based poly(thioether)s. mdpi.com These polymers can exhibit unconventional fluorescence, not from traditional π-conjugated structures, but from the aggregation of heteroatom lone-pair electrons and their coordination with silicon atoms. Such materials have potential applications in ion detection and cellular imaging. mdpi.com

Hyperbranched Polymers (HBPs): Organofunctional silanes are of great interest as modifiers for HBPs, leading to significant improvements in thermal and mechanical properties compared to purely organic counterparts. nih.gov The bifunctionality of bis(ethylthio)dimethylsilane makes it an ideal monomer (an A₂ type) for polycondensation reactions to create well-defined hyperbranched structures.

Semiconducting Materials: Silole derivatives, which can be synthesized via intramolecular reactions of functionalized silanes, are known to have excellent electronic and photophysical properties, making them suitable for organic light-emitting diodes (OLEDs) and other semiconductor applications. researchgate.net Exploring routes to incorporate the dimethylsilylethylthio moiety into such cyclic structures could lead to new classes of functional siloles.

Amphiphilic Polymers: Thiol-ene click chemistry provides a facile route to synthesize polyhedral oligomeric silsesquioxane (POSS)-based amphiphilic polymers that can self-assemble into nanoparticles in aqueous solutions. mdpi.com Bis(ethylthio)dimethylsilane could serve as a cross-linker or modifier in these systems to tune their aggregation behavior and thermo-sensitivity.

Integration with Catalysis and Polymer Science for Advanced Applications

The intersection of thiosilane chemistry with catalysis and polymer science offers a rich landscape for innovation. Bis(ethylthio)dimethylsilane can be a key component in both creating new catalysts and synthesizing advanced polymers.

Polymer Synthesis: The compound is a prime candidate for step-growth polymerization. Its reaction with bis-electrophiles or through thiol-ene click reactions with dienes or diynes can produce a variety of sulfur-containing organosilicon polymers. mdpi.comrsc.org These poly(thioether)s are valuable for their unique optical properties and potential as high refractive index materials.

Recyclable Catalysts: Polymers containing bis(diphenylphosphino)binaphthyl (BINAP) groups have been shown to act as effective and recyclable catalysts for asymmetric reactions. google.com A similar strategy could be employed where bis(ethylthio)dimethylsilane acts as a linker to immobilize catalytic metal complexes onto a polymer support, facilitating catalyst recovery and reuse.

Hyperbranched Polymer Modifiers: In the synthesis of hyperbranched polymers, silanes play a crucial role in modifying the final structure and properties. nih.gov Using bis(ethylthio)dimethylsilane in copolymerization can introduce flexible thioether linkages, potentially altering properties like viscosity and solubility for applications in coatings, adhesives, and sealants. gelest.comnih.gov

Table 2: Potential Polymer Applications Involving Thiosilane Chemistry

Polymer TypeSynthetic StrategyKey Feature/ApplicationReference
Linear Poly(thioether)sThiol-ene click reaction with dithiols.Fluorescence for ion detection, cell imaging. mdpi.com
Amphiphilic POSS-PolymersThiol-ene click reaction with functionalized POSS.Self-assembly into nanoparticles, thermo-sensitivity. mdpi.com
Hyperbranched Polymers (HBPs)Step-growth polymerization (AB₂ type monomers).Improved thermal/mechanical properties, tunable viscosity. nih.gov
Catalyst-Support PolymersIncorporation as a linker for catalytic moieties.Facilitates catalyst recovery and recycling. google.com

Computational Chemistry as a Predictive Tool for Thiosilane Research

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating research on thiosilanes. researchgate.net It provides deep insights into molecular structure, stability, and reactivity, guiding experimental efforts and helping to interpret complex results. researchgate.netnih.gov

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of reactions involving bis(ethylthio)dimethylsilane, identifying transition states and intermediates. nih.gov This is crucial for understanding the mechanisms of catalytic cycles and predicting the feasibility of novel reactions. researchgate.net

Predicting Reactivity: Global and local reactivity descriptors derived from DFT can predict the most likely sites for nucleophilic or electrophilic attack on the molecule, guiding the design of selective chemical transformations. nih.govlongdom.orgmdpi.com Quantum mechanical calculations can also explain differences in reactivity among various silanes in catalytic processes. acs.org

Designing Functional Materials: Molecular dynamics (MD) simulations can predict the conformational behavior and packing of polymers derived from thiosilanes. dtic.mil This allows for the in-silico design of materials with desired bulk properties, such as self-assembling monolayers or polymer morphology, before committing to extensive laboratory synthesis. dtic.milyoutube.com

Virtual Screening: Computational tools can be used to perform virtual screening of libraries of thiosilane derivatives for specific properties, such as their potential as ligands in catalysis or their electronic properties for materials science applications, significantly streamlining the discovery process. mdpi.com

Table 3: Applications of Computational Chemistry in Thiosilane Research

Computational MethodApplicationInsight GainedReference
Density Functional Theory (DFT)Reaction Mechanism StudiesIdentifies transition states, intermediates, and reaction pathways. researchgate.netnih.gov
DFT (Reactivity Descriptors)Predicting Chemical ReactivityPinpoints electrophilic/nucleophilic sites, explains reactivity trends. researchgate.netnih.govmdpi.com
Molecular Dynamics (MD)Material Property PredictionDetermines minimum energy conformations and molecular packing. dtic.milyoutube.com
Quantum Mechanics (QM)Explaining Catalytic ActivityCalculates HOMO/LUMO energies to correlate with reaction rates. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.